1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide
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Overview
Description
1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide is a complex organic compound with a unique structure that combines elements of indazole, furo[2,3-c]pyridine, and carboxamide groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the furo[2,3-c]pyridine moiety. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-indazole-3-carboxamide
- 2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethylamine
- 1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide
Uniqueness
1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide stands out due to its unique combination of structural elements, which may confer distinct biological activities and chemical properties. Its specific arrangement of indazole, furo[2,3-c]pyridine, and carboxamide groups differentiates it from other similar compounds and may lead to unique interactions with biological targets.
Properties
IUPAC Name |
1-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-21-14-5-3-2-4-13(14)15(20-21)17(23)19-8-10-22-9-6-12-7-11-25-16(12)18(22)24/h2-7,9,11H,8,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNOZGHTCZTJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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